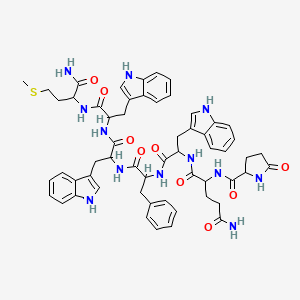
G-Protein antagonist peptide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
G-Protein antagonist peptide is a compound that selectively inhibits the action of G-proteins, which are crucial in the signaling pathways of G-protein-coupled receptors (GPCRs). These receptors are involved in various physiological processes, including sensory perception, immune response, and neurotransmission . The inhibition of G-proteins by this compound can modulate these pathways, making it a valuable tool in scientific research and potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of G-Protein antagonist peptide typically involves solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain . The process begins with the attachment of the first amino acid to a solid resin, followed by the stepwise addition of protected amino acids. Each addition involves deprotection and coupling reactions, often facilitated by reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) . The final peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this compound may involve recombinant DNA technology, where the peptide is expressed in microbial systems such as Escherichia coli or yeast . This method allows for large-scale production and can be more cost-effective than chemical synthesis. The expressed peptide is then purified using chromatographic techniques to achieve the desired purity.
化学反応の分析
Types of Reactions
G-Protein antagonist peptide can undergo various chemical reactions, including:
Oxidation: This reaction can occur at methionine residues, leading to the formation of methionine sulfoxide.
Substitution: Amino acid residues within the peptide can be substituted with other residues to modify its activity or stability.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives and coupling reagents such as DIC and HOBt.
Major Products Formed
Oxidation: Methionine sulfoxide.
Reduction: Free thiols from disulfide bonds.
Substitution: Modified peptides with altered amino acid sequences.
科学的研究の応用
G-Protein antagonist peptide has a wide range of applications in scientific research:
作用機序
G-Protein antagonist peptide exerts its effects by binding to the G-protein and preventing the exchange of guanosine diphosphate (GDP) for guanosine triphosphate (GTP) . This inhibition blocks the activation of the G-protein and subsequently disrupts the downstream signaling pathways. The molecular targets include various G-protein subunits, and the pathways involved are primarily the cyclic adenosine monophosphate (cAMP) and phosphatidylinositol signaling pathways .
類似化合物との比較
Similar Compounds
Uniqueness
G-Protein antagonist peptide is unique in its ability to selectively inhibit specific G-protein subunits, making it a valuable tool for dissecting the roles of these proteins in various signaling pathways. Unlike other inhibitors, it offers a high degree of specificity and can be tailored to target different G-protein subunits through modifications in its amino acid sequence .
特性
分子式 |
C57H64N12O9S |
|---|---|
分子量 |
1093.3 g/mol |
IUPAC名 |
N-[1-[[1-[[1-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-[(5-oxopyrrolidine-2-carbonyl)amino]pentanediamide |
InChI |
InChI=1S/C57H64N12O9S/c1-79-24-23-42(51(59)72)64-55(76)46(26-33-29-60-39-16-8-5-13-36(33)39)69-57(78)48(28-35-31-62-41-18-10-7-15-38(35)41)68-54(75)45(25-32-11-3-2-4-12-32)66-56(77)47(27-34-30-61-40-17-9-6-14-37(34)40)67-53(74)44(19-21-49(58)70)65-52(73)43-20-22-50(71)63-43/h2-18,29-31,42-48,60-62H,19-28H2,1H3,(H2,58,70)(H2,59,72)(H,63,71)(H,64,76)(H,65,73)(H,66,77)(H,67,74)(H,68,75)(H,69,78) |
InChIキー |
WSYRBHQWMXTCHQ-UHFFFAOYSA-N |
正規SMILES |
CSCCC(C(=O)N)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CC6=CNC7=CC=CC=C76)NC(=O)C(CCC(=O)N)NC(=O)C8CCC(=O)N8 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5(S)-[1(S)-Azido-3(S)-[4-methoxy-3-(3-methoxypropoxy)benzyl]-4-methylpentyl]-3(S)-isopropyldihydrofuran-2-one](/img/structure/B13395465.png)

![13-methylspiro[1,2,4,6,7,8,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]-17-one](/img/structure/B13395474.png)
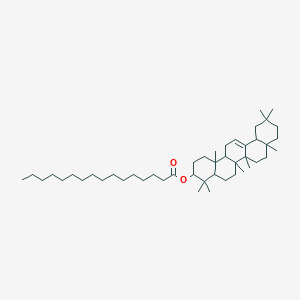
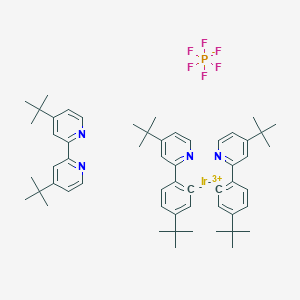
![2-benzenesulfonamido-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B13395507.png)
![6-Bromo-1-[(trimethylsilyl)oxy]-1,2,3,4-tetrahydronaphthalene-1-carbonitrile](/img/structure/B13395513.png)
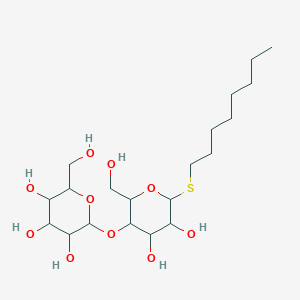
![(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-4-oxobutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoic acid](/img/structure/B13395525.png)
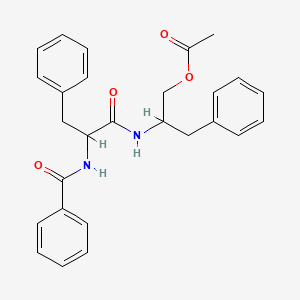
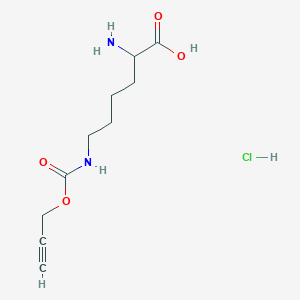
![[5,6-Dihydroxy-7-(hydroxymethyl)-3,11,11,14-tetramethyl-15-oxo-4-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl] deca-2,4-dienoate](/img/structure/B13395542.png)
![Disodium;2,3-dimethyl-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B13395555.png)

